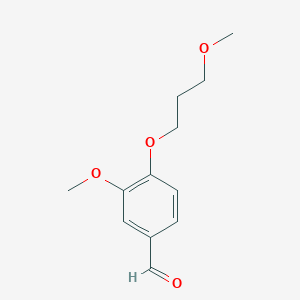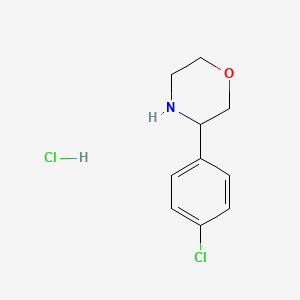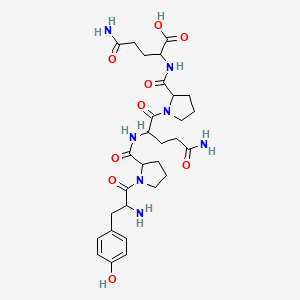![molecular formula C20H26N2O4S2 B1591471 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide CAS No. 212555-28-7](/img/structure/B1591471.png)
4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research on sulfonamide derivatives has highlighted their potential in addressing microbial resistance. For instance, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives showing significant antimicrobial activities against various Gram-positive, Gram-negative bacteria, and fungi. These compounds demonstrated superior efficacy compared to reference drugs in some cases, highlighting the potential of sulfonamide compounds in developing new antimicrobial agents Ghorab et al., 2017.
Anti-inflammatory and COX-2 Inhibition
Another significant application of sulfonamide derivatives is in the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Hashimoto et al. (2002) found that certain sulfonamide derivatives could selectively inhibit COX-2 over COX-1, leading to the development of potent anti-inflammatory agents. This research has implications for treating conditions like rheumatoid arthritis and osteoarthritis Hashimoto et al., 2002.
Enzyme Inhibition for Cancer Therapy
Sulfonamide compounds have also been explored for their potential in cancer therapy, particularly through the inhibition of carbonic anhydrases, enzymes implicated in tumor growth and metastasis. Gul et al. (2016) synthesized a series of sulfonamide derivatives that inhibited carbonic anhydrase isoforms, showing cytotoxic activities against tumor cells. These findings indicate the therapeutic potential of sulfonamide derivatives in targeting cancer Gul et al., 2016.
Cytotoxicity and Anticancer Evaluation
Further research into sulfonamide derivatives has revealed their cytotoxic effects against cancer cell lines. Durgun et al. (2017) evaluated novel sulfonamide derivatives for their cytotoxicity and antimicrobial activities, finding that certain compounds were active against cancerous cells without cytotoxic effects on normal cells. This highlights the potential of sulfonamide compounds in developing selective anticancer therapies Durgun et al., 2017.
Mechanism of Action
Mode of Action
It is possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of information about its specific targets, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
properties
IUPAC Name |
4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAGQKYVFEMGC-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570609 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212555-28-7 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diaminocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)







